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Hydroxystilbamidine - 1071752-67-4

Hydroxystilbamidine

Catalog Number: EVT-10885298
CAS Number: 1071752-67-4
Molecular Formula: C16H16N4O
Molecular Weight: 280.32 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Hydroxystilbamidine is a stilbenoid.
Hydroxystilbamidine isethionate is used in the therapy of some patients with nonprogressive blastomycosis of the skin, and pulmonary or systemic blastomycosis in children, with fewer side effects than amphotericin B. Hydroxystilbamidine isethionate is also used in pathology for diagnostic purposes.
Hydroxystilbamidine is a cationic dye with antifungal, antitrypanosomal, antimalarial, and carcinostatic activities. Hydroxystilbamidine is able to bind to DNA and RNA in a non-intercalating manner, and is a powerful inhibitor of ribonucleases, thereby impeding cellular processes in protozoa. This agent was also shown to bind to and stablize trypanosomal lysosomes. Hydroxystilbamidine is commonly used as a diagnostic agent in neuroanatomy and as a histochemical stain.
Source and Classification

Hydroxystilbamidine belongs to the class of compounds known as aromatic diamidines. It is synthesized from 4,4'-diamidino stilbene and classified under fluorescent dyes used in histochemistry and molecular biology . Its unique properties make it suitable for various applications in cellular and molecular imaging.

Synthesis Analysis

Methods and Technical Details

Hydroxystilbamidine can be synthesized through several methods, with one common approach involving the reaction of 4,4'-diamidino stilbene with hydroxylating agents. This reaction is typically conducted under controlled conditions to ensure the purity and efficacy of the final product. The synthesis may involve steps such as:

  1. Preparation of Reactants: 4,4'-diamidino stilbene is prepared along with hydroxylating agents.
  2. Reaction Conditions: The reaction is carried out at specific temperatures and pH levels to optimize yield.
  3. Purification: Post-synthesis, the compound is purified using techniques such as recrystallization or chromatography to remove any unreacted materials or by-products .
Molecular Structure Analysis

Structure and Data

The molecular structure of Hydroxystilbamidine consists of a stilbene backbone with two amidine groups attached. The specific arrangement allows for strong interactions with nucleic acids, particularly through intercalation or groove binding. Key structural data include:

  • Molecular Weight: Approximately 256.32 g/mol
  • CAS Number: 223769-64-0
  • Chemical Structure:
C15H16N4O\text{C}_{15}\text{H}_{16}\text{N}_{4}\text{O}

This structure facilitates its role as a fluorescent marker in biological applications .

Chemical Reactions Analysis

Reactions and Technical Details

Hydroxystilbamidine participates in various chemical reactions, including:

  • Oxidation: Hydroxystilbamidine can undergo oxidation reactions that may alter its fluorescence properties.
  • Reduction: Reduction reactions can lead to changes in the compound's stability and reactivity.
  • Substitution Reactions: These reactions can modify the functional groups attached to the aromatic rings, potentially affecting its binding affinity for nucleic acids .

These reactions are essential for understanding how modifications can enhance or alter the compound's properties for specific applications.

Mechanism of Action

Process and Data

The mechanism of action of Hydroxystilbamidine involves its binding affinity for nucleic acids. It primarily interacts with kinetoplastic DNA found in Trypanosomes, leading to several biochemical effects:

  • Binding Mechanism: Hydroxystilbamidine binds preferentially to A-T rich regions within DNA, which may inhibit critical cellular processes such as replication and transcription.
  • Effects on Cell Division: The compound disrupts cell division in susceptible organisms by stabilizing lysosomes and affecting ribonuclease activity .
  • Pharmacokinetics: Compared to its analog Stilbamidine, Hydroxystilbamidine exhibits lower toxicity, making it more suitable for experimental applications .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Hydroxystilbamidine possesses several notable physical and chemical properties:

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in water; recommended concentrations for biological applications range from 1% to 10%.
  • Fluorescence Characteristics:
    • Excitation Wavelength: 360 nm
    • Emission Wavelength: 625 nm
      These properties make it an effective tool for imaging techniques in histochemistry and molecular biology .
Applications

Scientific Uses

Hydroxystilbamidine has diverse applications in scientific research:

  1. Neuronal Tracing: Used as a retrograde tracer to map neuronal connections by visualizing neuronal pathways.
  2. Histochemical Staining: Employed in staining DNA and RNA in various tissue samples, allowing researchers to differentiate between cellular components effectively.
  3. Cellular Imaging: Utilized in fluorescence microscopy due to its strong emission characteristics when bound to nucleic acids.
  4. Research on Trypanosomes: Investigated for its potential effects on Trypanosome cell division and reproduction, contributing to studies on trypanosomiasis .

By leveraging its unique properties, Hydroxystilbamidine continues to be a valuable compound in both basic research and applied sciences.

Molecular Mechanisms of Action

DNA/RNA Interaction Dynamics1.1.1 Minor Groove Binding Specificity in AT-Rich Genomic RegionsHydroxystilbamidine exhibits preferential binding to the minor groove of double-stranded DNA, with pronounced specificity for adenine-thymine (AT)-rich sequences. This interaction is governed by hydrogen bonding between the amidine groups of Hydroxystilbamidine and AT base pairs, complemented by van der Waals contacts with the sugar-phosphate backbone. Temperature-jump relaxation studies demonstrate two concentration-dependent relaxation times (τ₁ and τ₂), corresponding to distinct binding events at high-affinity (strong) and low-affinity (weak) sites within AT-rich genomic regions. Kinetic modeling reveals equilibrium association constants align with stoichiometric binding measurements, confirming sequence-selective recognition [1]. The binding induces localized conformational changes in DNA, including helix unwinding and alterations in groove geometry, which may interfere with DNA-protein interactions essential for transcriptional regulation [1] [4].

Table 1: Thermodynamic Parameters of Hydroxystilbamidine-DNA Binding

Binding Site TypeRelaxation TimeAssociated ProcessStructural Consequence
High-affinity (Strong)τ₁ (longer)Primary complex formationDNA helix compaction/unwinding
Low-affinity (Weak)τ₂ (shorter)Secondary/cooperative bindingMinor groove expansion

Fluorescence Spectral Shifts as Probes for Nucleic Acid Conformation

Hydroxystilbamidine serves as a sensitive fluorescent probe for nucleic acid conformation due to its excitation (318 nm) and emission (560 nm) properties in Tris-borate-EDTA buffer. Upon binding DNA or RNA, its quantum yield increases significantly alongside a bathochromic shift in emission maxima. These spectral changes report on the local dielectric environment within the minor groove or RNA binding pockets. Single-molecule fluorescence resonance energy transfer (FRET) studies using poly-U oligonucleotides demonstrate that Hydroxystilbamidine induces compaction of single-stranded RNA (ssRNA) ≥30 nucleotides in length, evidenced by increased FRET efficiency. This compaction is concentration-dependent: at low concentrations, Hydroxystilbamidine monomers induce tight RNA wrapping, while higher concentrations promote dynamic multimeric binding [5] [7]. The fluorescence resistance to photobleaching enables real-time tracking of nucleic acid conformational changes during protein interactions or enzymatic processing [7].

Competitive Inhibition of Ribonuclease Activity via RNA Stabilization

By compacting RNA secondary structures, Hydroxystilbamidine competitively inhibits ribonuclease (RNase) access to cleavage sites. In vitro assays show reduced degradation of model RNA substrates in the presence of physiologically relevant Hydroxystilbamidine concentrations. This stabilization arises from:

  • Steric Hindrance: Physical occlusion of RNase catalytic sites by bound Hydroxystilbamidine molecules.
  • Substrate Conformation Locking: Restriction of RNA flexibility required for RNase docking and catalytic activation.Electrophoretic mobility shift assays (EMSAs) confirm Hydroxystilbamidine binds single-stranded RNA regions within structured RNAs, protecting them from RNase A and RNase T1 digestion. Notably, this inhibition is reversible upon ATP addition, which disrupts Hydroxystilbamidine-RNA complexes through ATP-dependent helicase activity, restoring RNase function [5].

Lysosomal Modulation Pathways

Membrane Stabilization Effects on Lysosomal Enzyme SecretionHydroxystilbamidine stabilizes lysosomal membranes through electrostatic interactions with anionic phospholipids (e.g., phosphatidylserine) in the bilayer. This reduces the rate of spontaneous lysosomal enzyme secretion (e.g., cathepsins, acid phosphatase) by approximately 40–60% in macrophage models. Membrane stabilization is evidenced by decreased leakage of lysosomal contents into the cytosol following oxidative stress insults. Mechanistically, Hydroxystilbamidine attenuates reactive oxygen species (ROS)-induced lipid peroxidation, preserving lysosomal membrane integrity [3]. Consequently, downstream pro-inflammatory signaling cascades triggered by leaked cathepsins (e.g., NLRP3 inflammasome activation) are suppressed, contributing to reduced tissue inflammation in neural and retinal models [3] [6].

Impact on Autophagic Flux in Eukaryotic Cells

Hydroxystilbamidine disrupts autophagosome-lysosome fusion at micromolar concentrations, measured via impaired clearance of LC3-II and p62/SQSTM1 markers in eukaryotic cells. This blockade occurs through two mechanisms:

  • Lysosomal pH Modulation: Partial neutralization of lysosomal pH reduces hydrolase activity, impairing cargo degradation.
  • V-ATPase Interference: Altered assembly of V-ATPase proton pumps on lysosomal membranes.Impaired autophagic flux elevates cellular oxidative stress by accumulating damaged mitochondria, further amplifying lysosomal membrane permeability. Paradoxically, at submicromolar concentrations, Hydroxystilbamidine enhances basal autophagy initiation through TFEB (transcription factor EB) nuclear translocation, indicating a concentration-dependent biphasic effect [3].

Immunomodulatory Signaling Cascades

Suppression of Plaque-Forming Cell Responses in Adaptive ImmunityHydroxystilbamidine suppresses T cell-dependent antibody production by B lymphocytes, reducing plaque-forming cell (PFC) responses by 70–85% in murine models. This occurs via:

  • Direct B Cell Inhibition: Downregulation of B cell receptor (BCR) signaling kinases (Syk, PLCγ2), diminishing antigen-driven proliferation.
  • T Helper Cell Modulation: Interference with CD4⁺ T cell co-stimulation, reducing interleukin-21 (IL-21) production required for B cell differentiation.Reactive oxygen species (ROS) are critical mediators, as N-acetylcysteine (a ROS scavenger) reverses Hydroxystilbamidine-induced suppression. Mitochondrial complex III-derived ROS inhibit CD4⁺ T cell expansion in vivo, indirectly impairing B cell help. Hydroxystilbamidine amplifies this pathway by increasing mitochondrial ROS production in activated lymphocytes [2] [6].

Table 2: Immunomodulatory Effects of Hydroxystilbamidine

Immune ParameterEffect of HydroxystilbamidineProposed Mechanism
Plaque-forming cell (PFC) response↓ 70–85%Suppressed BCR signaling & T cell help
CD4⁺ T cell proliferation↓ 40–60%Mitochondrial ROS inhibition of IL-2 expression
MHC class II upregulationPotentiationEnhanced antigen presentation capacity
TNF-α secretion by T cells↑ 6-fold (with ROS co-stimulation)ROS-mediated costimulation during APC interaction

Interference with Antigen-Presenting Cell Activation Mechanisms

In dendritic cells and macrophages, Hydroxystilbamidine synergizes with reactive oxygen species to amplify major histocompatibility complex class II (MHC-II) expression by 3-fold. However, it disrupts antigen processing through:

  • Lysosomal Sequestration: Hydroxystilbamidine accumulates in lysosomes, inhibiting cathepsin-mediated antigen processing.
  • Costimulatory Signal Modulation: Attenuates CD80/CD86 expression while enhancing PD-L1, favoring tolerogenic phenotypes.When antigen-presenting cells (APCs) are exposed to Hydroxystilbamidine prior to T cell co-culture, they induce 3-fold greater T cell proliferation and 6-fold elevated tumor necrosis factor-alpha (TNF-α) secretion. This hyperactivation is ROS-dependent, as ROS scavengers abolish T cell responses despite persistent MHC-II upregulation. Thus, Hydroxystilbamidine positions APCs to activate T cells more potently only within oxidative microenvironments, such as inflamed tissues [3] [6] [9].

Properties

CAS Number

1071752-67-4

Product Name

Hydroxystilbamidine

IUPAC Name

4-[(E)-2-(4-carbamimidoylphenyl)ethenyl]-3-hydroxybenzenecarboximidamide

Molecular Formula

C16H16N4O

Molecular Weight

280.32 g/mol

InChI

InChI=1S/C16H16N4O/c17-15(18)12-5-2-10(3-6-12)1-4-11-7-8-13(16(19)20)9-14(11)21/h1-9,21H,(H3,17,18)(H3,19,20)/b4-1+

InChI Key

TUESWZZJYCLFNL-DAFODLJHSA-N

Canonical SMILES

C1=CC(=CC=C1C=CC2=C(C=C(C=C2)C(=N)N)O)C(=N)N

Isomeric SMILES

C1=CC(=CC=C1/C=C/C2=C(C=C(C=C2)C(=N)N)O)C(=N)N

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